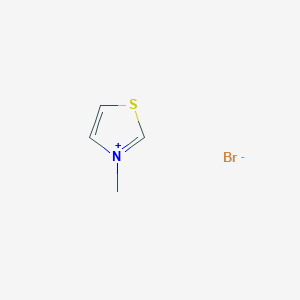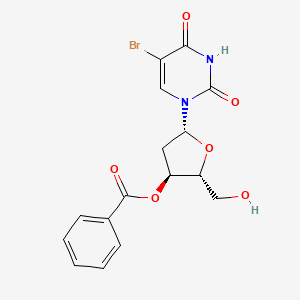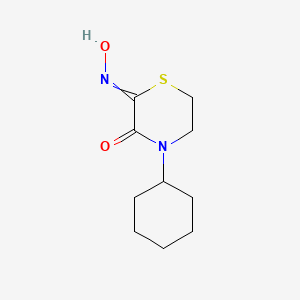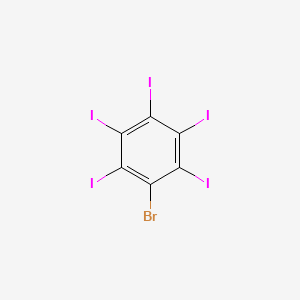
1-Bromo-2,3,4,5,6-pentaiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,4,5,6-pentaiodobenzene is an aromatic compound characterized by a benzene ring substituted with one bromine atom and five iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentaiodobenzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives and sequentially introducing the halogen atoms. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,4,5,6-pentaiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2,3,4,5,6-pentaiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and in studying reaction mechanisms.
Biology: The compound can be used in labeling and imaging studies due to the presence of heavy halogen atoms.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,4,5,6-pentaiodobenzene involves its interaction with various molecular targets through its halogen atoms. The electrophilic nature of the bromine and iodine atoms allows the compound to participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
- 1-Bromo-2,3,4,5-tetraiodobenzene
- 1-Bromo-2,3,4,5,6-pentafluorobenzene
- 1-Chloro-2,3,4,5,6-pentaiodobenzene
Uniqueness: 1-Bromo-2,3,4,5,6-pentaiodobenzene is unique due to the presence of both bromine and multiple iodine atoms, which impart distinct reactivity and physical properties compared to other halogenated benzene derivatives. The combination of these halogens allows for diverse chemical transformations and applications .
Properties
CAS No. |
64349-86-6 |
|---|---|
Molecular Formula |
C6BrI5 |
Molecular Weight |
786.49 g/mol |
IUPAC Name |
1-bromo-2,3,4,5,6-pentaiodobenzene |
InChI |
InChI=1S/C6BrI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
LMJFTRBNZHTANH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


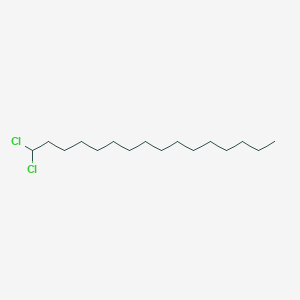
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)

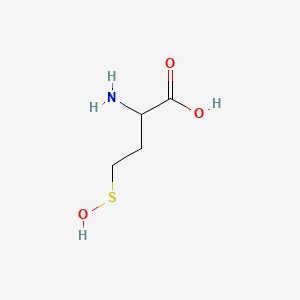

![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
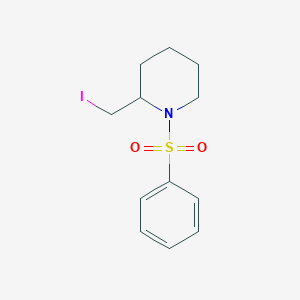
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
